Didesethyl Chloroquine-d4

Beschreibung

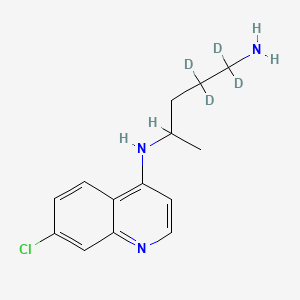

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEDIFVVTRKXHP-BRVWLQDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675835 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215797-41-3 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metabolic Fate of Didesethyl Chloroquine-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Didesethyl Chloroquine-d4, a deuterated analog of a major metabolite of the antimalarial drug Chloroquine. Primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies, understanding its formation is critical for accurate bioanalytical method development and interpretation of drug metabolism data. This document details the enzymatic processes, quantitative parameters, and experimental methodologies related to the biotransformation of its parent compound, Chloroquine.

Introduction to Didesethyl Chloroquine and its Deuterated Analog

Didesethyl Chloroquine (DDCQ), also known as Bisdesethylchloroquine (BDCQ), is the terminal and major metabolite of Chloroquine. It is formed through a sequential N-dealkylation process in the liver. The deuterated form, Didesethyl Chloroquine-d4, incorporates four deuterium atoms, providing a distinct mass signature that makes it an ideal internal standard for quantification of DDCQ in biological matrices by mass spectrometry. The metabolic pathway of the deuterated analog is presumed to be identical to that of the unlabeled compound, although the rate of metabolism may be slightly altered due to the kinetic isotope effect.

The Metabolic Pathway of Chloroquine to Didesethyl Chloroquine

The biotransformation of Chloroquine to Didesethyl Chloroquine is a two-step oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver.[1][2]

Step 1: Formation of Desethylchloroquine (DCQ)

The initial and rate-limiting step is the N-deethylation of Chloroquine to form the active metabolite, Desethylchloroquine (DCQ).[3] In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP2C8 and CYP3A4 as the principal isoforms responsible for this conversion.[1][3] CYP2D6 also contributes to a lesser extent.[3]

Step 2: Formation of Didesethylchloroquine (DDCQ)

Subsequently, Desethylchloroquine undergoes a second N-deethylation to yield Didesethyl Chloroquine.[1][2] While the formation of DDCQ is well-documented, the specific CYP isoforms that predominantly catalyze this second dealkylation step are not as extensively characterized in the scientific literature as those in the first step. It is plausible that the same enzymes involved in the initial dealkylation of Chloroquine (CYP2C8 and CYP3A4) also mediate the conversion of DCQ to DDCQ.

The following diagram illustrates the sequential N-dealkylation of Chloroquine.

Quantitative Metabolic Data

In vitro studies utilizing human liver microsomes have provided kinetic parameters for the formation of Desethylchloroquine from Chloroquine. These data are crucial for predicting in vivo metabolic clearance and potential drug-drug interactions.

| Parameter | Value | Enzyme System | Reference |

| For Desethylchloroquine (DCQ) Formation from Chloroquine | |||

| Apparent Km | 444 ± 121 µM | Human Liver Microsomes | [3] |

| Apparent Vmax | 617 ± 128 pmol/min/mg protein | Human Liver Microsomes | [3] |

| Apparent Km (High Affinity) | 0.21 mM | Human Liver Microsomes | [1] |

| Apparent Vmax (High Affinity) | 1.02 nmol/min/mg protein | Human Liver Microsomes | [1] |

| Apparent Km (Low Affinity) | 3.43 mM | Human Liver Microsomes | [1] |

| Apparent Vmax (Low Affinity) | 10.47 nmol/min/mg protein | Human Liver Microsomes | [1] |

Table 1: In Vitro Kinetic Parameters for the Metabolism of Chloroquine to Desethylchloroquine.

Experimental Protocols

The characterization of the metabolic pathway of Chloroquine and the quantification of its metabolites have been achieved through various in vitro and analytical methodologies.

In Vitro Metabolism using Human Liver Microsomes

A common experimental approach to study the metabolism of xenobiotics involves incubating the compound with human liver microsomes, which are rich in CYP enzymes.

Objective: To identify the metabolites of a test compound and the enzymes responsible for their formation.

Materials:

-

Human liver microsomes (pooled)

-

Test compound (e.g., Chloroquine)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/shaker set to 37°C

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Preparation: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubation: The master mix and the test compound solution are separately pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

-

Initiation: The reaction is initiated by adding the test compound to the master mix.

-

Incubation: The reaction mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination: The reaction is stopped at each time point by adding an equal volume of ice-cold organic solvent, which precipitates the proteins.

-

Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is collected and analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

The following diagram outlines a typical workflow for an in vitro metabolism study.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.

Objective: To accurately quantify Chloroquine, Desethylchloroquine, and Didesethylchloroquine in biological samples (e.g., plasma, whole blood).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

-

To a small volume of the biological sample (e.g., 50 µL of whole blood), add an internal standard solution (containing Didesethyl Chloroquine-d4).

-

Add a larger volume of a protein precipitation agent (e.g., acetonitrile) to the sample.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected onto an appropriate HPLC column (e.g., a C18 reversed-phase column) to separate the analytes from each other and from matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to the ESI source of the mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions for each analyte and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.

Conclusion

The metabolic pathway leading to the formation of Didesethyl Chloroquine, the non-deuterated counterpart of Didesethyl Chloroquine-d4, is a sequential N-dealkylation of Chloroquine. The first step, yielding Desethylchloroquine, is well-characterized and primarily mediated by CYP2C8 and CYP3A4. While the subsequent conversion to Didesethyl Chloroquine is a known metabolic step, the specific enzymes catalyzing it require further investigation. The use of Didesethyl Chloroquine-d4 as an internal standard is essential for the accurate quantification of this terminal metabolite in biological samples, enabling robust pharmacokinetic and drug metabolism studies. The experimental protocols outlined in this guide provide a foundation for researchers in the field of drug development to investigate the metabolic fate of Chloroquine and other related compounds.

References

- 1. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Didesethyl Chloroquine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Didesethyl Chloroquine-d4 (DDC-d4), a deuterated analog of a primary metabolite of Chloroquine. The inclusion of deuterium isotopes makes DDC-d4 an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification. This document outlines a feasible synthetic pathway, detailed purification protocols, and relevant analytical data.

Overview of Didesethyl Chloroquine-d4

Didesethyl Chloroquine is a major metabolite of the antimalarial drug Chloroquine. The deuterated isotopologue, Didesethyl Chloroquine-d4, is a stable, non-radioactive labeled compound essential for accurate quantification in biological matrices.

Table 1: Physicochemical Properties of Didesethyl Chloroquine-d4

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄D₄ClN₃ | [1][2] |

| Molecular Weight | 267.79 g/mol | [1][2] |

| CAS Number | 1215797-41-3 | [1][2] |

| Appearance | Neat solid (typical) | [1] |

| Purity (by HPLC) | >95% | [1] |

| Storage Temperature | -20°C | [1] |

Synthetic Pathway

While a specific, detailed synthesis for Didesethyl Chloroquine-d4 is not extensively published, a logical and effective synthetic route can be constructed based on established methods for the synthesis of Chloroquine and its deuterated analogs. The proposed pathway involves a two-step process: the synthesis of the deuterated side chain, followed by its condensation with the 4,7-dichloroquinoline core.

Caption: Proposed workflow for the synthesis and purification of Didesethyl Chloroquine-d4.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of similar 4-aminoquinoline derivatives. Researchers should optimize these conditions as necessary.

Synthesis of the Deuterated Side Chain: N,N-bis(ethyl-d2)pentane-1,4-diamine

Materials:

-

4-amino-1-methylbutylamine

-

Ethyl-d2-iodide (or other suitable deuterated ethylating agent)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-amino-1-methylbutylamine in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add at least two equivalents of ethyl-d2-iodide to the suspension. The use of a deuterated ethylating agent is critical for the introduction of the deuterium labels.

-

Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-bis(ethyl-d2)pentane-1,4-diamine. This intermediate may be purified by vacuum distillation if necessary.

Synthesis of Didesethyl Chloroquine-d4

Materials:

-

4,7-Dichloroquinoline

-

N,N-bis(ethyl-d2)pentane-1,4-diamine

-

Phenol (as solvent/catalyst)

Procedure:

-

A mixture of 4,7-dichloroquinoline and a slight excess of N,N-bis(ethyl-d2)pentane-1,4-diamine is heated in phenol at 120-140°C.

-

The reaction is typically stirred for several hours until TLC analysis indicates the consumption of the starting materials.

-

After cooling, the reaction mixture is diluted with an appropriate solvent like dichloromethane and washed with an aqueous base (e.g., 1M NaOH) to remove the phenol.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Didesethyl Chloroquine-d4.

Purification Protocol

Purification of the crude product is crucial to achieve the high purity required for its use as an analytical standard. Column chromatography is the most effective method for this purpose.

Caption: General workflow for the purification of Didesethyl Chloroquine-d4 by column chromatography.

Materials:

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonium hydroxide (aqueous solution) or triethylamine (for basifying the mobile phase)

-

Standard laboratory glassware for chromatography

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude Didesethyl Chloroquine-d4 in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the sample-adsorbed silica onto the top of the packed column.

-

Elute the column with a gradient mobile phase. A common solvent system for basic compounds like quinolines is a mixture of dichloromethane and methanol. A small amount of a base, such as triethylamine or ammonium hydroxide, is often added to the mobile phase to prevent peak tailing. A typical gradient might start with 100% DCM and gradually increase the proportion of methanol.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to obtain the purified Didesethyl Chloroquine-d4.

Analytical Characterization

The identity and purity of the synthesized Didesethyl Chloroquine-d4 should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data for Didesethyl Chloroquine-d4

| Technique | Expected Results |

| ¹H NMR | The spectrum will be similar to that of unlabeled Didesethyl Chloroquine, but with a reduction in the integral of the signals corresponding to the two N-ethyl groups. The characteristic signals for the quinoline ring and the pentane chain will be present. |

| ¹³C NMR | The carbon signals of the deuterated ethyl groups will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C₁₄H₁₄D₄ClN₃). The fragmentation pattern is expected to be similar to the unlabeled analog, with shifts in fragment masses containing the deuterated ethyl groups.[2] |

| HPLC | A single major peak should be observed, with a purity of >95%. The retention time will be very similar to the unlabeled compound. |

Conclusion

The synthesis and purification of Didesethyl Chloroquine-d4, while not explicitly detailed in a single source, can be reliably achieved by adapting established synthetic methodologies for related compounds. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable analytical standard. Careful execution of the synthetic steps and rigorous purification are paramount to obtaining a high-purity product suitable for sensitive bioanalytical applications.

References

Didesethyl Chloroquine-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of Didesethyl Chloroquine-d4. This deuterated analog of a primary Chloroquine metabolite is a critical tool in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

Didesethyl Chloroquine-d4 is the deuterium-labeled form of Didesethyl Chloroquine, a major metabolite of the antimalarial drug Chloroquine.[1][2] The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[3]

Chemical Structure:

Table 1: Chemical and Physical Properties of Didesethyl Chloroquine-d4

| Property | Value | Source(s) |

| Chemical Name | N4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine-1,1,2,2-d4 | [2] |

| Synonyms | Bisdesethylchloroquine-d4, Didesethyl Chloroquine D4 | [2][4] |

| CAS Number | 1215797-41-3 | [2][4] |

| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [4] |

| Molecular Weight | 267.79 g/mol | [4] |

| Appearance | Pale Yellow Solid or Thick Oil | [2] |

| Purity | >95% (HPLC) | [5] |

| Storage | -20°C | [5] |

| Computed XLogP3 (for non-deuterated form) | 2.9 | [6] |

Experimental Protocols

Proposed Synthesis of Didesethyl Chloroquine-d4

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for Didesethyl Chloroquine-d4.

Methodology:

-

Synthesis of the Precursor: The synthesis would likely start with the condensation of 4,7-dichloroquinoline with a suitable pentanediamine derivative to form the core structure.

-

Deuterium Labeling: The key step is the N-alkylation of the primary amine with a deuterated ethylating agent, such as [2H4]-ethyl iodide, in the presence of a base like potassium carbonate in a solvent like DMF.

-

Purification: The crude product would then be purified using column chromatography on silica gel to yield the final, high-purity Didesethyl Chloroquine-d4.[7]

Analytical Method: Quantification by LC-MS/MS

Didesethyl Chloroquine-d4 is primarily used as an internal standard for the quantification of Didesethyl Chloroquine in biological matrices. A typical LC-MS/MS method is described below.

Table 2: LC-MS/MS Parameters for Quantification

| Parameter | Value | Source(s) |

| LC Column | Kinetex 2.6 µm F5, 50 x 2.1 mm | [8] |

| Mobile Phase A | Water with 0.1% Formic Acid | [8] |

| Mobile Phase B | Methanol | [8] |

| Flow Rate | 0.5 mL/min | [8] |

| Ion Source | Turbo Spray, Positive Ionization | [8] |

| MS/MS Transition (Quan) | Q1: 292.3 -> Q3: 179.2 | [8] |

| MS/MS Transition (Qual) | Q1: 292.3 -> Q3: 247.1 | [8] |

| Internal Standard Transition | Q1: 296.15 -> Q3: 118.15 (for Desethylchloroquine-d4) | [3] |

Sample Preparation Workflow:

Caption: Sample preparation workflow for LC-MS/MS analysis.

Biological Activity and Signaling Pathways

Didesethyl Chloroquine is an active metabolite of Chloroquine and contributes to its overall therapeutic and toxicological profile.[9]

Metabolic Pathway of Chloroquine

Chloroquine is metabolized in the liver primarily by cytochrome P450 enzymes, undergoing sequential N-deethylation to form Desethylchloroquine and then Didesethylchloroquine.[10]

Caption: Metabolic pathway of Chloroquine to Didesethylchloroquine.

Cardiovascular Effects and Mechanism of Action

Didesethyl Chloroquine is known to be a potent myocardial depressant.[9][11] The cardiotoxicity of Chloroquine and its metabolites is attributed to the blockade of several cardiac ion channels, which can lead to arrhythmias.[12][13]

Signaling Pathway of Cardiotoxicity:

Caption: Putative signaling pathway for Didesethyl Chloroquine-induced cardiotoxicity.

The inhibition of these key ion channels disrupts the normal cardiac action potential, leading to QT prolongation and an increased risk of life-threatening arrhythmias such as Torsades de Pointes.[12] Furthermore, long-term exposure to Chloroquine and its metabolites can interfere with autophagy, a cellular recycling process, which may contribute to the development of cardiomyopathy.[13]

Conclusion

Didesethyl Chloroquine-d4 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard allows for accurate and precise quantification of Didesethyl Chloroquine in complex biological matrices. Understanding its chemical properties, synthesis, and biological effects, particularly its cardiotoxicity, is crucial for the safe and effective development of Chloroquine and related compounds. This guide provides a foundational resource for professionals working with this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chloroquine - Wikipedia [en.wikipedia.org]

- 4. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Bisdesethylchloroquine | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. phenomenex.com [phenomenex.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiac effects and toxicity of chloroquine: a short update - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 1215797-41-3 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Didesethyl Chloroquine-d4 (CAS Number 1215797-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Didesethyl Chloroquine-d4 (CAS 1215797-41-3), a deuterated isotopologue of Didesethyl Chloroquine. Didesethyl Chloroquine is a primary metabolite of the antimalarial drug Chloroquine and is of significant interest in pharmacological and metabolic studies. This document collates available data on its chemical identity and physicochemical characteristics. Furthermore, it details standardized experimental protocols for the determination of critical properties such as aqueous solubility, pKa, and the partition coefficient (logP). The guide also contextualizes the relevance of this compound by illustrating the metabolic pathway of Chloroquine and its established mechanism of action.

Chemical Identity and Structure

Didesethyl Chloroquine-d4 is a stable isotope-labeled version of Didesethyl Chloroquine, where four hydrogen atoms have been replaced by deuterium. This labeling is instrumental in pharmacokinetic studies, allowing for its unambiguous detection and quantification in biological matrices by mass spectrometry.

Table 1: Chemical Identifiers for Didesethyl Chloroquine-d4

| Identifier | Value |

| CAS Number | 1215797-41-3 |

| Chemical Name | N4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine-d4 |

| Synonyms | 4-[(4-Amino-1-methylbutyl)amino]-7-chloroquinoline-d4; Bisdeethylchloroquine-d4; Bisdesethylchloroquine-d4; N,N-Dideethylchloroquine-d4 |

| Molecular Formula | C₁₄H₁₄D₄ClN₃ |

| Molecular Weight | 267.79 g/mol |

Physicochemical Properties

Table 2: Physicochemical Data for Didesethyl Chloroquine and its Parent Compound, Chloroquine

| Property | Didesethyl Chloroquine-d4 | Didesethyl Chloroquine (non-deuterated analog) | Chloroquine (Parent Compound) |

| Melting Point | 139-140 °C[1] | 135-137 °C | 87-89.5 °C[2] |

| Appearance | Pale Yellow Solid[3] | Brown Solid | White to slightly yellow crystalline powder[2] |

| Solubility | Soluble in Chloroform; 10 mM in DMSO[1][4] | Slightly soluble in Chloroform and Methanol | Water: 0.0175 mg/mL[5] |

| pKa (Strongest Basic) | No experimental data available | No experimental data available | 10.32 (Predicted)[5] |

| logP | No experimental data available | 2.9 (Computed)[6] | 5.28 (Predicted)[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the characterization of pharmaceutical compounds. The following sections outline standard methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Protocol:

-

Preparation of Saturated Solution: An excess amount of Didesethyl Chloroquine-d4 is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Didesethyl Chloroquine-d4 in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: A standard calibration curve of the compound in the same solvent is prepared to ensure accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[3]

Protocol:

-

Sample Preparation: A known concentration of Didesethyl Chloroquine-d4 is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility. The ionic strength of the solution is maintained with a background electrolyte (e.g., 0.15 M KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

Determination of Partition Coefficient (logP) (Shake-Flask Method)

The shake-flask method is the traditional and a reliable technique for measuring the partition coefficient (logP) between n-octanol and water.[2][8][9]

Protocol:

-

Phase Pre-saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of Didesethyl Chloroquine-d4 is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Significance

Metabolic Pathway of Chloroquine

Didesethyl Chloroquine is a major metabolite of Chloroquine, formed through sequential N-dealkylation reactions primarily mediated by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing the overall therapeutic and toxicological profile of Chloroquine.

Metabolic pathway of Chloroquine to Didesethyl Chloroquine.

Mechanism of Action of Chloroquine

The therapeutic effect of Chloroquine, and by extension its active metabolites, is primarily attributed to its interference with heme detoxification in the malaria parasite.

Mechanism of action of Chloroquine in the malaria parasite.

Conclusion

This technical guide consolidates the available physicochemical data for Didesethyl Chloroquine-d4 and provides standardized protocols for its further experimental characterization. While specific experimental values for aqueous solubility, pKa, and logP of the deuterated compound are currently lacking in public literature, the data from its non-deuterated analog and the parent compound, Chloroquine, offer valuable insights. The provided experimental methodologies serve as a robust framework for researchers to generate these critical data points. The diagrams of the metabolic pathway and mechanism of action highlight the biological relevance of Didesethyl Chloroquine-d4 in the broader context of Chloroquine pharmacology. This guide is intended to be a valuable resource for scientists engaged in drug metabolism, pharmacokinetics, and the development of antimalarial therapeutics.

References

- 1. Bisdesethylchloroquine | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1189971-72-9 CAS MSDS (Desethyl Chloroquine-d4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

Didesethyl Chloroquine-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didesethyl Chloroquine-d4, a deuterated metabolite of Chloroquine. This document is intended for research, scientific, and drug development professionals, offering detailed information on its properties, analytical methodologies, and metabolic context.

Certificate of Analysis (Representative)

As a specific Certificate of Analysis may vary between manufacturers and batches, the following table summarizes the typical quality control specifications and physical properties for Didesethyl Chloroquine-d4, based on publicly available data.

| Parameter | Specification | Reference |

| Chemical Name | N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine-d4 | [1] |

| Synonyms | Bisdesethylchloroquine-d4 | [1] |

| CAS Number | 1215797-41-3 | [2] |

| Unlabelled CAS Number | 4298-14-0 | [2] |

| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [2] |

| Molecular Weight | 267.79 g/mol | [2] |

| Purity (by HPLC) | >95% | This is a typical purity specification from vendors, though it may vary. |

| Appearance | Solid | General product information from chemical suppliers. |

| Storage | -20°C | General recommendation from chemical suppliers. |

| Solubility | Soluble in Chloroform and Methanol | General information for similar compounds. Specific solubility data for the deuterated form is limited. |

Metabolic Pathway of Chloroquine

Didesethyl Chloroquine is a major metabolite of the antimalarial drug Chloroquine. The metabolic conversion primarily occurs in the liver, catalyzed by cytochrome P450 enzymes.[3] The following diagram illustrates the N-dealkylation pathway from Chloroquine to Didesethyl Chloroquine.

Experimental Protocols

The quantitative analysis of Didesethyl Chloroquine-d4, often in conjunction with Chloroquine and its other metabolites, is crucial in pharmacokinetic and drug metabolism studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method for its determination in biological matrices.

Protocol: Quantitative Analysis of Didesethyl Chloroquine-d4 in Human Plasma by LC-MS/MS

This protocol is a representative example based on established methods for the analysis of Chloroquine and its metabolites.[4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of human plasma, add an internal standard solution.

-

Condition a polymeric cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0) followed by 1 mL of methanol to remove interfering substances.

-

Elute the analyte and internal standard with 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A polar-modified reversed-phase column (e.g., Synergi Polar-RP, 150 x 4.6 mm, 2.5 µm).

-

Mobile Phase: A gradient of 0.3% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions

The following are representative MRM transitions for the analysis of Didesethyl Chloroquine and its deuterated internal standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Didesethyl Chloroquine | 292.0 | 179.01, 114.10 |

| Didesethyl Chloroquine-d4 | 296.15 | 118.15 |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Didesethyl Chloroquine-d4 | LGC Standards [lgcstandards.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding Deuterium Labeling in Didesethyl Chloroquine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of deuterium labeling as applied to Didesethyl Chloroquine-d4. Didesethyl Chloroquine, a major metabolite of the antimalarial drug Chloroquine, is a critical analyte in pharmacokinetic and metabolic studies. The use of its stable isotope-labeled counterpart, Didesethyl Chloroquine-d4, as an internal standard is essential for accurate quantification in complex biological matrices. This document provides a comprehensive overview of its metabolic generation, the rationale for deuterium labeling, and the analytical techniques used for its characterization and quantification.

Introduction to Didesethyl Chloroquine and the Significance of Deuterium Labeling

Didesethyl Chloroquine, also known as Bisdesethylchloroquine, is the terminal metabolite in the primary metabolic pathway of Chloroquine.[1][2] The parent drug, Chloroquine, undergoes sequential N-dealkylation reactions mediated primarily by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4/5, to first form Desethylchloroquine and subsequently Didesethyl Chloroquine.[3][4]

Deuterium-labeled compounds, such as Didesethyl Chloroquine-d4, are indispensable tools in clinical and pharmaceutical research.[1] They serve as ideal internal standards for quantitative analysis by mass spectrometry.[1] Since deuterium-labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The mass difference allows for their distinct detection, enabling precise and accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Chemical Structure and Deuterium Labeling of Didesethyl Chloroquine-d4

The chemical structure of Didesethyl Chloroquine consists of a 7-chloroquinoline core linked to a 1,4-diaminopentane side chain. In Didesethyl Chloroquine-d4, four hydrogen atoms are replaced by deuterium atoms. Based on the International Chemical Identifier (InChI) provided by major chemical suppliers, the deuterium atoms are located on the pentane side chain.[5][6]

Caption: Chemical structure of Didesethyl Chloroquine-d4.

Metabolic Pathway of Chloroquine

The metabolic degradation of Chloroquine to Didesethyl Chloroquine is a two-step process occurring primarily in the liver. This pathway is crucial for understanding the pharmacokinetics of Chloroquine and the relevance of its metabolites.

References

- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bisdesethylchloroquine | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Didesethyl Chloroquine-d4 | LGC Standards [lgcstandards.com]

- 5. unitedchem.com [unitedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Toxicological Profile of Didesethyl Chloroquine-d4: An In-Depth Technical Guide

Introduction

Didesethyl Chloroquine is a major metabolite of the widely used antimalarial and antirheumatic drug, Chloroquine. The deuterated form, Didesethyl Chloroquine-d4, serves as a critical tool in bioanalytical assays for the precise quantification of the metabolite in biological matrices. Understanding the toxicological profile of Didesethyl Chloroquine is crucial for researchers and drug development professionals to ensure safe handling and to interpret preclinical and clinical data accurately. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for Chloroquine and its derivatives. It is important to note that specific LD50 and IC50 values for Didesethyl Chloroquine are not extensively reported. The data for Chloroquine provides a reference for the potential toxicity of its metabolites.

Table 1: Acute Toxicity Data for Chloroquine

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Chloroquine phosphate | Rat | Oral | 500 mg/kg | [1] |

| Chloroquine phosphate | Mouse | Oral | 500 mg/kg | [2] |

| Chloroquine phosphate | Mouse | Intraperitoneal | 68 mg/kg | [1] |

| Chloroquine phosphate | Mouse | Subcutaneous | 200 mg/kg | [1] |

| Chloroquine | Rat | Oral | 1080 mg/kg | [3] |

Table 2: In Vitro Cytotoxicity Data for Chloroquine and Hydroxychloroquine

| Compound | Cell Line | Exposure Time | IC50 / CC50 | Reference |

| Chloroquine | H9C2 | 72 h | 17.1 µM | [4] |

| Chloroquine | HEK293 | 72 h | 9.883 µM | [4] |

| Chloroquine | IEC-6 | 72 h | 17.38 µM | [4] |

| Chloroquine | Vero | 72 h | 92.35 µM | [4] |

| Chloroquine | ARPE-19 | 72 h | 49.24 µM | [4] |

| Hydroxychloroquine | H9C2 | 72 h | 25.75 µM | [4] |

| Hydroxychloroquine | HEK293 | 72 h | 15.26 µM | [4] |

| Hydroxychloroquine | IEC-6 | 72 h | 20.31 µM | [4] |

| Hydroxychloroquine | HuCCT-1 | - | 168.4 ± 23.4 µmol/L | [5] |

| Hydroxychloroquine | CCLP-1 | - | 113.36 ± 14.06 µmol/L | [5] |

Key Toxicological Endpoints and Experimental Protocols

A comprehensive toxicological evaluation of a compound like Didesethyl Chloroquine would involve a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments.

Genotoxicity Assays

3.1.1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[6][7]

-

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to produce the essential amino acid and form colonies on a minimal agar plate.[6][8]

-

Methodology:

-

Strain Selection: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[9]

-

Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of the test article, assessing for cytotoxicity.

-

Main Experiment: The test is performed using the plate incorporation method or the pre-incubation method.

-

Plate Incorporation: The test compound, bacterial culture, and S9 mix (if applicable) are added to molten top agar and poured onto minimal glucose agar plates.

-

Pre-incubation: The test compound, bacterial culture, and S9 mix (if applicable) are incubated together before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.

-

3.1.2. In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects genotoxic damage at the chromosomal level.[10][11]

-

Principle: The test identifies substances that cause the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates chromosomal damage (clastogenicity) or aneuploidy.[12]

-

Methodology:

-

Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human peripheral blood lymphocytes are used.[11][13]

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9), for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.[11]

-

Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of micronuclei in cells that have divided.[11]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[11]

-

Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to the solvent control.

-

Cytotoxicity Assays

3.2.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

-

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[15]

-

Cardiotoxicity Assays

Given that Didesethyl Chloroquine is a known myocardial depressant, in vitro cardiotoxicity assessment is critical.

-

Principle: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for in vitro cardiotoxicity testing as they provide a biologically relevant human model.[16][17] These assays can assess various aspects of cardiotoxicity, including effects on ion channels, action potential duration, and contractility.[18]

-

Methodology (General):

-

Cell Culture: hiPSC-CMs are cultured as a monolayer or in 3D spheroids.

-

Compound Exposure: The cells are exposed to a range of concentrations of the test compound.

-

Endpoint Measurement:

-

Electrophysiology: Multi-electrode arrays (MEAs) or patch-clamp techniques are used to measure field potentials and action potentials, respectively, to assess for pro-arrhythmic effects.[19][20]

-

Calcium Transients: Fluorescent calcium indicators are used to measure changes in intracellular calcium cycling, which is crucial for cardiomyocyte contraction.[18]

-

Contractility: Video microscopy and motion vector analysis are used to assess the beating rate and contractility of the cardiomyocytes.

-

Viability: Cytotoxicity assays (e.g., measuring ATP levels or LDH release) are performed to assess for direct cellular damage.

-

-

Data Analysis: Changes in electrophysiological parameters, calcium handling, and contractility in treated cells are compared to vehicle controls.

-

Signaling Pathways and Workflows

Mechanism of Action of Chloroquine

The primary antimalarial mechanism of Chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite. This leads to the accumulation of toxic free heme, which causes parasite death. Chloroquine also has immunomodulatory effects, which are relevant to its use in autoimmune diseases.

Caption: Mechanism of action of Chloroquine in the malaria parasite.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using an in vitro cell-based assay.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Conclusion

While a specific toxicological profile for Didesethyl Chloroquine-d4 is not established, the data available for Didesethyl Chloroquine and its parent compound, Chloroquine, provide a strong basis for risk assessment and safe handling. The primary toxicological concerns are likely to be similar to Chloroquine, with a potential for cardiotoxicity. The experimental protocols outlined in this guide represent standard methodologies for evaluating the key toxicological endpoints of such compounds. Any research involving Didesethyl Chloroquine-d4 should be conducted with the appropriate safety precautions, assuming a toxicological profile comparable to that of Chloroquine. Further studies are warranted to definitively characterize the toxicological properties of Didesethyl Chloroquine and its deuterated analog.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. esirius.uwo.ca [esirius.uwo.ca]

- 3. Effect of gastric emptying rate on the intestinal absorption of chloroquine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nib.si [nib.si]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. enamine.net [enamine.net]

- 9. scantox.com [scantox.com]

- 10. policycommons.net [policycommons.net]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. academic.oup.com [academic.oup.com]

- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]

- 18. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]

- 19. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

Didesethyl Chloroquine-d4 Powder: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Didesethyl Chloroquine-d4 powder. Didesethyl Chloroquine-d4 is the deuterated form of Didesethyl Chloroquine, a major metabolite of the antimalarial drug Chloroquine.[1][2] The inclusion of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies.[1][2] Understanding its solubility and stability is critical for its accurate handling, storage, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Didesethyl Chloroquine-d4 is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | N4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine-d4 | |

| Synonyms | Bisdesethylchloroquine-d4 | [1][2] |

| CAS Number | 1215797-41-3 | [1][3] |

| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [1][3] |

| Molecular Weight | 267.79 g/mol | [1][3] |

| Appearance | Pale Yellow Thick Oil or Solid | |

| Purity | >95% (HPLC) | [3] |

Solubility Profile

Specific quantitative solubility data for Didesethyl Chloroquine-d4 powder in various solvents is not extensively available in the public domain. Product information from suppliers often recommends referring to the Certificate of Analysis for lot-specific details. However, based on the properties of its parent compounds and general knowledge of similar chemical structures, it is anticipated to have some solubility in organic solvents.

For the unlabeled metabolite, Desethylchloroquine, slight solubility in chloroform and methanol has been reported.[4]

Experimental Protocol: Solubility Determination Workflow

Due to the lack of specific published protocols for Didesethyl Chloroquine-d4, a general workflow for determining the kinetic and thermodynamic solubility of a pharmaceutical compound is outlined below.[5][6]

Stability and Storage

The stability of Didesethyl Chloroquine-d4 is crucial for maintaining its integrity as a reference standard. While comprehensive, publicly available stability studies are limited, supplier recommendations provide guidance on appropriate storage conditions.

| Storage Condition | Recommendation | Source |

| Temperature | -20°C for long-term storage. Room temperature is acceptable for shipping in the continental US. | [2][3][7] |

| Atmosphere | Store under an inert atmosphere. | |

| Light | Protect from light, as the parent compound Chloroquine is light-sensitive. | [6] |

| Moisture | The compound is described as hygroscopic; protect from moisture. | |

| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [7] |

It is stated that the compound is stable for at least 2 years when stored at -20°C.[4]

Experimental Protocol: Chemical Stability Assessment Workflow

A generalized workflow for assessing the chemical stability of an active pharmaceutical ingredient (API) like Didesethyl Chloroquine-d4 is provided below. This is based on ICH guidelines for stability testing.[8]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Didesethyl Chloroquine-d4 | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Didesethyl chloroquine|4298-14-0|MSDS [dcchemicals.com]

- 8. rwandafda.gov.rw [rwandafda.gov.rw]

Methodological & Application

Application of Didesethyl Chloroquine-d4 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Didesethyl Chloroquine-d4 (also known as Bisdesethylchloroquine-d4) as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of chloroquine, hydroxychloroquine, and their metabolites. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in complex biological matrices by correcting for variations in sample preparation and instrument response.

Introduction

Didesethyl Chloroquine-d4 is the deuterated analog of Didesethyl Chloroquine (Bisdesethylchloroquine), a major metabolite of the antimalarial drug Chloroquine.[1] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction for analytical variability. This application note consolidates information from various validated methods to guide researchers in developing and implementing robust analytical protocols.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Two common and effective methods are protein precipitation (PPT) and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PPT) for Plasma/Whole Blood

This method is rapid and suitable for high-throughput analysis.

-

To a 1.5 mL polypropylene tube, add 50 µL of the biological sample (plasma or whole blood).[2]

-

Add 200 µL of acetonitrile containing the internal standard, Didesethyl Chloroquine-d4. The concentration of the IS should be optimized based on the expected analyte concentration range. A typical concentration might be in the range of 20-100 ng/mL.[2][3]

-

Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[2]

-

Centrifuge the sample at 14,500 x g for 10 minutes at room temperature.[2]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 1-5 µL) of the supernatant directly into the LC-MS/MS system.[2][4]

Protocol 2: Solid-Phase Extraction (SPE) for Urine/Plasma

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

-

Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the internal standard solution. For plasma, a dilution step with a buffer may be necessary.[5]

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., UCT Styre Screen® DBX) with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) followed by 1 mL of methanol to remove interfering substances. Dry the cartridge under vacuum for at least 2 minutes.

-

Elution: Elute the analytes and the internal standard with 2 mL of a mixture of methanol and ammonium hydroxide (98:2, v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of chloroquine, its metabolites, and Didesethyl Chloroquine-d4.

| Parameter | Recommended Conditions |

| LC System | UHPLC system such as Shimadzu Nexera or equivalent[6] |

| Column | UCT Selectra® DA HPLC Column (100 x 2.1 mm, 3 µm) or Pursuit PFP (50 x 2.0 mm, 3 µm)[3][5] |

| Mobile Phase A | 0.1% Formic Acid in Deionized Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |

| Gradient | A typical gradient starts with a high percentage of aqueous phase and ramps up the organic phase to elute the analytes. |

| Flow Rate | 0.40 mL/min[5] |

| Column Temperature | 20 - 40°C |

| Injection Volume | 1 - 5 µL[4][5] |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

| Parameter | Recommended Settings |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 5000, Shimadzu LCMS-8050)[4][6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 650°C[8] |

| Curtain Gas | 25-35 psi[8] |

| Collision Gas | Medium[9] |

MRM Transitions:

The following table provides example MRM transitions for the analytes and the internal standard. These values should be optimized on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Chloroquine (CQ) | 320.2 | 247.2 | 29 |

| Desethylchloroquine (DCQ) | 292.2 | 179.1 | 29 |

| Didesethyl Chloroquine-d4 (IS) | 270.1 | 181.1 | Optimize |

| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | Optimize |

| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 | Optimize |

Note: The MRM transition for Didesethyl Chloroquine-d4 is based on the transition for Bisdesethylchloroquine (BDCQ) with a mass shift corresponding to the deuterium labeling. The exact m/z values may vary slightly depending on the specific labeled position.[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods using a deuterated internal standard for the analysis of chloroquine and its metabolites.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Chloroquine | Human Plasma | 1.0 - 500.0[7] | 1.0[7] | > 0.999[7] |

| Desethylchloroquine | Human Plasma | 0.5 - 250.0[7] | 0.5[7] | > 0.999[7] |

| Hydroxychloroquine | Human Plasma | 2 - 1000[4] | 2[4] | > 0.99[4] |

| Desethylhydroxychloroquine | Human Plasma | 1 - 500[4] | 1[4] | > 0.99[4] |

| Bisdesethylchloroquine | Human Plasma | 0.5 - 250[4] | 0.5[4] | > 0.99[4] |

Table 2: Accuracy and Precision

| Analyte | Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Chloroquine | Human Plasma | QC Low, Mid, High | < 15.0[7] | < 15.0[7] | 90.2 - 109.8[7] |

| Desethylchloroquine | Human Plasma | QC Low, Mid, High | < 15.0[7] | < 15.0[7] | 90.2 - 109.8[7] |

| Hydroxychloroquine | Human Plasma | QC Low, Mid, High | 1.57 - 8.33[6] | Not Reported | 97.91 - 106.02[6] |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Chloroquine & Metabolites | Human Plasma | 73.7 - 79.0[7] |

| Hydroxychloroquine & Metabolites | Human Plasma | 88.6 - 102[4] |

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

Caption: Protein Precipitation Workflow for Plasma/Whole Blood Samples.

Caption: Solid-Phase Extraction Workflow for Cleaner Sample Extracts.

Caption: Logical Flow of the Triple Quadrupole LC-MS/MS Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. escholarship.org [escholarship.org]

- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phenomenex.com [phenomenex.com]

Application Note: Protocol for Preparing Didesethyl Chloroquine-d4 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didesethyl Chloroquine-d4 is the deuterium-labeled stable isotope of Didesethyl Chloroquine, a principal metabolite of the antimalarial drug Chloroquine.[1][2] Due to its isotopic labeling, it serves as an ideal internal standard for bioanalytical studies, particularly in mass spectrometry-based assays, enabling precise quantification of the parent drug's metabolite in complex biological matrices.[1]

This document provides a comprehensive protocol for the preparation, handling, and storage of Didesethyl Chloroquine-d4 stock solutions to ensure solution accuracy, stability, and safety in a laboratory setting.

Quantitative Data Summary

The key physicochemical properties of Didesethyl Chloroquine-d4 are summarized in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [1][3] |

| CAS Number | 1215797-41-3 | [1][3] |

| Molecular Weight | 267.79 g/mol | [1][3] |

| Physical Form | Solid / Neat | [3][4] |

| Solubility | Slightly soluble in Chloroform, Methanol, and DMSO | [4][5] |

| Storage (Solid Form) | -20°C | [3][4][6] |

| Storage (In Solvent) | -80°C | [6] |

| Stability (Solid Form) | ≥ 2 years (at -20°C) | [4] |

Safety Precautions and Handling

Before handling Didesethyl Chloroquine-d4, it is crucial to read and understand the Safety Data Sheet (SDS). The compound presents the following hazards:

-

Health Hazards: Harmful if swallowed.[7] May cause skin, eye, and respiratory irritation.

-

Handling: Always handle this compound within a chemical fume hood or a well-ventilated area to avoid inhalation of dust or aerosols.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side-shields.[6]

-

Hygiene: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of Didesethyl Chloroquine-d4 using Dimethyl Sulfoxide (DMSO), a common solvent for HTS and bioassays.[8][9]

Materials and Equipment:

-

Didesethyl Chloroquine-d4 (solid form)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance (if not using a pre-weighed vial)

-

Appropriate glass vial or microcentrifuge tube

-

Calibrated micropipettes and sterile, low-binding tips

-

Vortex mixer

-

Low-binding microcentrifuge tubes for aliquots

-

Personal Protective Equipment (PPE)

Procedure:

-

Equilibration: Before opening, allow the vial containing the Didesethyl Chloroquine-d4 solid to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold solid.

-

Mass Calculation: This protocol assumes the use of a 1 mg pre-weighed vial, which is common for this type of standard. If weighing is required, carefully transfer the desired amount to a suitable vial using an analytical balance.

-

Solvent Volume Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

-

Example for 1 mg:

-

Mass = 0.001 g

-

Molecular Weight = 267.79 g/mol

-

Concentration = 0.010 mol/L

-

Volume (L) = [0.001 g / 267.79 g/mol ] / 0.010 mol/L = 0.0003734 L

-

Volume to add = 373.4 µL

-

-

-

Dissolution: Using a calibrated micropipette, carefully add the calculated volume (373.4 µL) of anhydrous DMSO to the vial containing the Didesethyl Chloroquine-d4 solid.

-

Mixing: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there is no undissolved particulate matter. If necessary, brief sonication in a room temperature water bath can aid dissolution.

-

Aliquoting and Storage: To preserve the integrity of the stock solution and avoid degradation from repeated freeze-thaw cycles, dispense the solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes.

-

Long-Term Storage: Store the aliquots in a clearly labeled secondary container at -80°C for optimal long-term stability.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step process for preparing Didesethyl Chloroquine-d4 stock solution.

Caption: Workflow for Didesethyl Chloroquine-d4 Stock Preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Didesethyl Chloroquine-d4 | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Desethyl Chloroquine-d4 | 1189971-72-9 [amp.chemicalbook.com]

- 6. Didesethyl chloroquine|4298-14-0|MSDS [dcchemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gchemglobal.com [gchemglobal.com]

Application Note: High-Throughput LC-MS/MS Method for the Separation of Didesethyl Chloroquine-d4

[For Research Use Only]

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of Didesethyl Chloroquine-d4. Didesethyl Chloroquine-d4, the deuterated form of a major metabolite of Chloroquine, is commonly used as an internal standard in pharmacokinetic studies.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this compound in biological matrices. The method utilizes a reversed-phase C8 column with a gradient elution, coupled to a tandem mass spectrometer for selective and sensitive detection.

Introduction

Chloroquine is a widely used antimalarial and immunomodulatory drug.[2] Its metabolism in the body leads to the formation of several metabolites, including desethylchloroquine and didesethylchloroquine (also known as bisdesethylchloroquine).[3] The accurate quantification of these metabolites is crucial for pharmacokinetic and toxicological studies. Deuterated internal standards, such as Didesethyl Chloroquine-d4, are essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis.[1][4] This document provides a detailed protocol for the chromatographic separation of Didesethyl Chloroquine-d4, which can be adapted for its quantification in various biological samples.

Experimental

Liquid Chromatography Conditions

A summary of the liquid chromatography conditions for the separation of Didesethyl Chloroquine-d4 is presented in the table below. These conditions are based on established methods for the analysis of chloroquine and its metabolites.[3][5][6]

| Parameter | Condition |

| LC System | Agilent 1260 Infinity system or equivalent[7] |

| Column | ZORBAX SB-C8, 3.5 µm, 2.1 x 150 mm[5] |

| Mobile Phase A | 0.2% Formic Acid and 10 mM Ammonium Acetate in Water[5] |

| Mobile Phase B | Methanol[5] |

| Gradient | See Table 2 |

| Flow Rate | 0.25 mL/min[5] |

| Column Temperature | 40 °C[3][5] |

| Injection Volume | 5 µL[5][6] |

| Autosampler Temp | 4 °C[7] |

| Needle Wash | 75% Methanol in Water[5] |

Gradient Elution Program

The gradient elution program is designed to ensure the effective separation of the analyte from potential interferences.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 1.0 | 95 | 5 |

| 1.0 - 1.1 | 95 → 5 | 5 → 95 |

| 1.1 - 4.0 | 5 | 95 |

| 4.1 - 6.0 | 95 | 5 |

Mass Spectrometry Conditions

For detection, a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined for Didesethyl Chloroquine-d4 |

| Product Ion (Q3) | To be determined for Didesethyl Chloroquine-d4 |

| Collision Energy | To be optimized |

Note: The specific MRM transitions for Didesethyl Chloroquine-d4 need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. For reference, the protonated molecular ion for Bisdesethylchloroquine is m/z 264.4.[3]

Protocol

Sample Preparation (Protein Precipitation)

This protocol outlines a simple and effective protein precipitation method for the extraction of Didesethyl Chloroquine-d4 from plasma or serum samples.[5]

-

Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: If quantifying an unlabeled analyte, spike the sample with a known concentration of Didesethyl Chloroquine-d4.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: Experimental workflow for the analysis of Didesethyl Chloroquine-d4.

Discussion

The presented method provides a reliable framework for the separation of Didesethyl Chloroquine-d4 using liquid chromatography coupled with mass spectrometry. The choice of a ZORBAX SB-C8 column offers good retention and separation for chloroquine and its metabolites.[5] The mobile phase, consisting of an acidified aqueous solution with an organic modifier, is standard for the analysis of such basic compounds. Gradient elution allows for the efficient removal of late-eluting matrix components, ensuring method robustness.

Sample preparation through protein precipitation is a straightforward and high-throughput technique suitable for routine analysis.[7] However, for more complex matrices or lower detection limits, more extensive sample clean-up procedures like liquid-liquid extraction or solid-phase extraction (SPE) may be considered.[2][6]

Conclusion